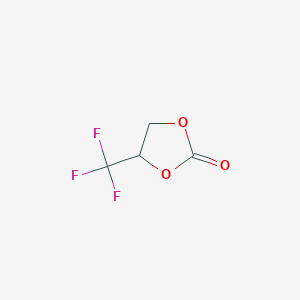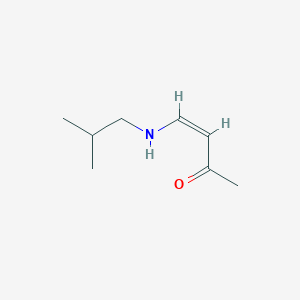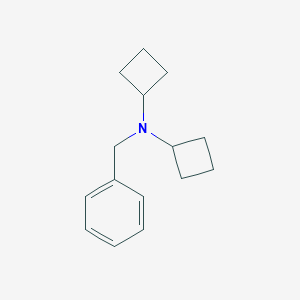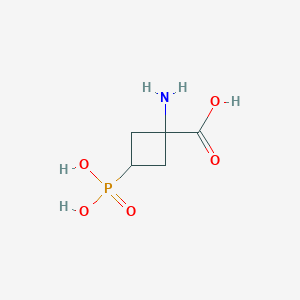
1-but-3-enoxy-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-but-3-enoxy-N,N-dimethylmethanamine, also known as DMBA, is a chemical compound that has been widely used in scientific research for its unique properties. DMBA is a synthetic compound that is structurally similar to the neurotransmitter dopamine. It has been shown to have various biochemical and physiological effects, making it an important tool for studying the nervous system.
Mechanism of Action
1-but-3-enoxy-N,N-dimethylmethanamine acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine activity, which can have various effects on the nervous system. 1-but-3-enoxy-N,N-dimethylmethanamine has also been shown to have some affinity for other neurotransmitter receptors, including serotonin and norepinephrine receptors.
Biochemical and Physiological Effects:
1-but-3-enoxy-N,N-dimethylmethanamine has been shown to have various biochemical and physiological effects, including an increase in locomotor activity, an increase in dopamine release, and an increase in heart rate and blood pressure. 1-but-3-enoxy-N,N-dimethylmethanamine has also been shown to have some neuroprotective effects, particularly in models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-but-3-enoxy-N,N-dimethylmethanamine has several advantages for use in lab experiments. It is a synthetic compound that is readily available and relatively inexpensive. 1-but-3-enoxy-N,N-dimethylmethanamine is also highly reactive, making it a useful tool for studying the mechanisms of action of various neurotransmitters. However, 1-but-3-enoxy-N,N-dimethylmethanamine is also highly toxic and must be handled with care. It can also be difficult to control the dose of 1-but-3-enoxy-N,N-dimethylmethanamine in lab experiments, which can lead to variability in results.
Future Directions
There are several future directions for research involving 1-but-3-enoxy-N,N-dimethylmethanamine. One area of interest is the development of new drugs that target dopamine receptors, particularly for the treatment of Parkinson's disease. 1-but-3-enoxy-N,N-dimethylmethanamine may also be used to study the effects of environmental toxins on the nervous system, as well as the effects of drugs of abuse. Additionally, further research is needed to fully understand the mechanisms of action of 1-but-3-enoxy-N,N-dimethylmethanamine and its potential therapeutic applications.
In conclusion, 1-but-3-enoxy-N,N-dimethylmethanamine is a synthetic compound that has been extensively used in scientific research for its unique properties. It has various biochemical and physiological effects, making it an important tool for studying the nervous system. While 1-but-3-enoxy-N,N-dimethylmethanamine has several advantages for use in lab experiments, it must be handled with care due to its toxicity. There are several future directions for research involving 1-but-3-enoxy-N,N-dimethylmethanamine, including the development of new drugs and the study of environmental toxins and drugs of abuse.
Synthesis Methods
1-but-3-enoxy-N,N-dimethylmethanamine can be synthesized through several methods, including the reaction of 3-bromo-1-butene with N,N-dimethylamine, and the reaction of 3-chloro-1-butene with N,N-dimethylmethanamine. The synthesis of 1-but-3-enoxy-N,N-dimethylmethanamine requires careful attention to safety protocols, as it is a highly reactive compound.
Scientific Research Applications
1-but-3-enoxy-N,N-dimethylmethanamine has been extensively used in scientific research, particularly in the field of neuroscience. It has been used to study the mechanisms of action of various neurotransmitters, including dopamine and serotonin. 1-but-3-enoxy-N,N-dimethylmethanamine has also been used to investigate the effects of drugs on the nervous system, as well as the effects of neurotoxins.
properties
CAS RN |
159558-06-2 |
|---|---|
Product Name |
1-but-3-enoxy-N,N-dimethylmethanamine |
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 g/mol |
IUPAC Name |
1-but-3-enoxy-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H15NO/c1-4-5-6-9-7-8(2)3/h4H,1,5-7H2,2-3H3 |
InChI Key |
HDAKOXQQAVAKQE-UHFFFAOYSA-N |
SMILES |
CN(C)COCCC=C |
Canonical SMILES |
CN(C)COCCC=C |
synonyms |
Methanamine, 1-(3-butenyloxy)-N,N-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)








![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)


![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)